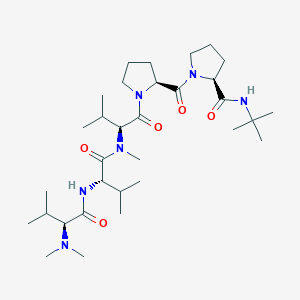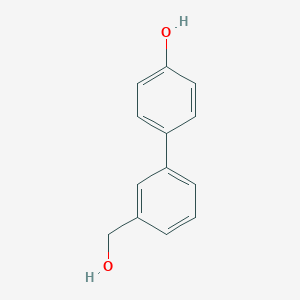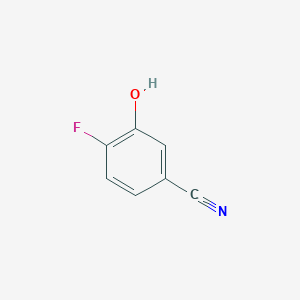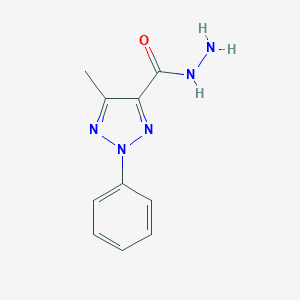
(3E)-3-(Dimethylhydrazinylidene)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-(Dimethylhydrazinylidene)butan-2-one is a chemical compound with a molecular formula of C6H12N2O. It is also known as dimethylnitrosamine (DMN) and is widely used in scientific research. DMN is a potent carcinogen and has been extensively studied for its role in liver cancer induction.
作用機序
DMN induces liver cancer by causing DNA damage and mutations in liver cells. The compound is metabolized in the liver to form reactive intermediates that bind to DNA and other cellular macromolecules, leading to cell death and cancer development. DMN also induces oxidative stress and inflammation in the liver, which further contribute to liver cancer development.
Biochemical and Physiological Effects:
DMN exposure leads to liver damage, inflammation, and fibrosis in animals. The compound also induces oxidative stress and alters the expression of genes involved in liver metabolism and cancer development. DMN exposure has been shown to increase the risk of liver cancer in animals, and it is considered a potent carcinogen.
実験室実験の利点と制限
DMN is a useful tool for studying liver cancer mechanisms and developing potential treatments for liver cancer. The compound induces liver cancer in animals, which closely mimics the human disease. However, DMN has limitations in terms of its specificity and reproducibility. The compound can induce liver cancer in a dose-dependent manner, but the exact dose-response relationship is not well established. DMN also induces liver damage and inflammation, which can complicate the interpretation of experimental results.
将来の方向性
Future research on DMN should focus on improving the specificity and reproducibility of the compound in animal models. New animal models and experimental approaches should be developed to better understand the mechanisms of DMN-induced liver cancer and to identify potential therapeutic targets. The development of new treatments for liver cancer should also be a priority, given the high incidence and mortality of this disease.
合成法
DMN is synthesized by reacting dimethylamine (DMA) with sodium nitrite (NaNO2) in the presence of a strong acid such as hydrochloric acid (HCl). The reaction produces DMN, which is then purified by distillation or chromatography.
科学的研究の応用
DMN is widely used in scientific research to induce liver cancer in animals. It is also used in the study of liver cancer mechanisms and the development of potential treatments for liver cancer. DMN has been used in various animal models, including rats, mice, and hamsters, to study the carcinogenic effects of this compound.
特性
CAS番号 |
181512-85-6 |
|---|---|
分子式 |
C6H12N2O |
分子量 |
128.17 g/mol |
IUPAC名 |
(3E)-3-(dimethylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C6H12N2O/c1-5(6(2)9)7-8(3)4/h1-4H3/b7-5+ |
InChIキー |
QBYQXWQLIUTWNW-FNORWQNLSA-N |
異性体SMILES |
C/C(=N\N(C)C)/C(=O)C |
SMILES |
CC(=NN(C)C)C(=O)C |
正規SMILES |
CC(=NN(C)C)C(=O)C |
同義語 |
2,3-Butanedione, mono(dimethylhydrazone), (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)



![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)
![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)
![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)
![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)


